molecular formula C13H10Cl2 B3055410 4-Benzyl-1,2-dichlorobenzene CAS No. 64543-53-9

4-Benzyl-1,2-dichlorobenzene

Cat. No.: B3055410
CAS No.: 64543-53-9
M. Wt: 237.12 g/mol
InChI Key: IVCOQBLSLHKQNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Benzyl-1,2-dichlorobenzene is an organic compound with the molecular formula C13H10Cl2. It is a derivative of benzene, characterized by the presence of two chlorine atoms and a benzyl group attached to the benzene ring. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzyl-1,2-dichlorobenzene typically involves the chlorination of benzylbenzene. The reaction is carried out in the presence of a catalyst such as ferric chloride (FeCl3) under controlled conditions to ensure selective chlorination at the desired positions on the benzene ring .

Industrial Production Methods: In an industrial setting, the production of this compound can be achieved through a similar chlorination process, but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced separation techniques to isolate the desired product .

Mechanism of Action

The mechanism of action of 4-Benzyl-1,2-dichlorobenzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The chlorine atoms and benzyl group influence the reactivity of the benzene ring, making it susceptible to nucleophilic attack. This compound can also participate in redox reactions, where the benzyl group undergoes oxidation .

Comparison with Similar Compounds

Uniqueness: 4-Benzyl-1,2-dichlorobenzene is unique due to the specific positioning of the chlorine atoms and the benzyl group, which confer distinct chemical properties and reactivity patterns. This makes it particularly useful in targeted synthetic applications and research studies .

Properties

IUPAC Name

4-benzyl-1,2-dichlorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2/c14-12-7-6-11(9-13(12)15)8-10-4-2-1-3-5-10/h1-7,9H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVCOQBLSLHKQNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30214810
Record name Benzene, 1,2-dichloro-4-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30214810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64543-53-9
Record name Benzene, 1,2-dichloro-4-(phenylmethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064543539
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1,2-dichloro-4-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30214810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Benzyl-1,2-dichlorobenzene
Reactant of Route 2
Reactant of Route 2
4-Benzyl-1,2-dichlorobenzene
Reactant of Route 3
Reactant of Route 3
4-Benzyl-1,2-dichlorobenzene
Reactant of Route 4
Reactant of Route 4
4-Benzyl-1,2-dichlorobenzene
Reactant of Route 5
Reactant of Route 5
4-Benzyl-1,2-dichlorobenzene
Reactant of Route 6
Reactant of Route 6
4-Benzyl-1,2-dichlorobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.